molecular formula C12H12N4O3 B11857961 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 61378-95-8

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B11857961
CAS No.: 61378-95-8
M. Wt: 260.25 g/mol
InChI Key: MTBKVWUNJYFCRW-UHFFFAOYSA-N
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Description

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4-amine is a heterocyclic compound that features a nitrofuran moiety and a tetrahydroquinazoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the nitration of furan derivatives followed by cyclization reactions. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the tetrahydroquinazoline moiety . The reaction conditions often include the use of nitric acid and acetic anhydride in the presence of sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Products include various nitrofuran derivatives with different oxidation states.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted nitrofuran derivatives are formed.

Comparison with Similar Compounds

Properties

CAS No.

61378-95-8

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

2-(5-nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C12H12N4O3/c13-11-7-3-1-2-4-8(7)14-12(15-11)9-5-6-10(19-9)16(17)18/h5-6H,1-4H2,(H2,13,14,15)

InChI Key

MTBKVWUNJYFCRW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C3=CC=C(O3)[N+](=O)[O-])N

Origin of Product

United States

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